1-(1,4-Benzodioxan-2-ylmethyl)piperazine 1-(1,4-Benzodioxan-2-ylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 7031-63-2
VCID: VC8383889
InChI: InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15/h1-4,11,14H,5-10H2
SMILES: C1CN(CCN1)CC2COC3=CC=CC=C3O2
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

1-(1,4-Benzodioxan-2-ylmethyl)piperazine

CAS No.: 7031-63-2

Cat. No.: VC8383889

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

1-(1,4-Benzodioxan-2-ylmethyl)piperazine - 7031-63-2

Specification

CAS No. 7031-63-2
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine
Standard InChI InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15/h1-4,11,14H,5-10H2
Standard InChI Key SBJSQEJGEUKPSG-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2COC3=CC=CC=C3O2
Canonical SMILES C1CN(CCN1)CC2COC3=CC=CC=C3O2

Introduction

Pharmacological Profile and Mechanism of Action

Although direct data on 1-(1,4-Benzodioxan-2-ylmethyl)piperazine are scarce, its structural kinship to well-characterized analogs permits reasonable extrapolations:

Serotonergic and Adrenergic Receptor Modulation

Benzodioxane-piperazine hybrids frequently target 5-HT₁A and α₁-ARs due to complementary interactions:

  • 5-HT₁A Antagonism/Agonism: The benzodioxane’s oxygen atoms form hydrogen bonds with Ser³.³⁶ and Asn³.⁸⁶ residues, while the piperazine’s protonated nitrogen engages Asp³.³² in the receptor’s binding pocket . Lecozotan (IC₅₀: 4–23 nM) exemplifies this mechanism .

  • α₁-AR Antagonism: Ortho-substitutions on the benzodioxane (e.g., methoxy) enhance hydrophobic interactions with Phe³.²⁸ and Tyr³.⁸⁴, as seen in WB-4101 (pKi: 9.39 for α₁A-AR) .

Antibacterial Activity

Benzodioxane derivatives inhibit bacterial targets like FabH (fatty acid biosynthesis) and FtsZ (cell division):

  • FabH Inhibition: Thiazolidinedione-piperazine-benzodioxane hybrids (e.g., Compound 22) suppress Escherichia coli FabH (IC₅₀: 60 nM) and exhibit MICs of 1.5–7 μM against Gram-positive pathogens .

  • FtsZ Targeting: 7-Chloro-substituted benzodioxane-benzamides (e.g., Compound 24) inhibit FtsZ polymerization, showing activity against MRSA (MIC: 0.39 μg/mL) .

Therapeutic Applications and Clinical Prospects

The dual pharmacophoric nature of 1-(1,4-Benzodioxan-2-ylmethyl)piperazine positions it as a multitarget agent with potential in:

Neuropsychiatric Disorders

  • Depression and Anxiety: 5-HT₁A antagonists like Lecozotan enhance serotonin transmission, alleviating depressive symptoms in preclinical models .

  • Cognitive Dysfunction: Selective 5-HT₁A antagonism improves memory consolidation, as demonstrated in Alzheimer’s disease paradigms .

Cardiovascular Diseases

  • Hypertension: α₁-AR antagonists reduce vascular resistance, lowering blood pressure. Doxazosin, a benzodioxane derivative, is clinically used for this indication .

Oncology

  • Immune Checkpoint Inhibition: PD-1/PD-L1 blockers like Compound 38 offer an oral alternative to antibody-based immunotherapies .

  • Antibacterial Adjuvants: FtsZ inhibitors sensitize drug-resistant bacteria to conventional antibiotics .

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